

# Application Notes and Protocols for SR9011 Hydrochloride in Mouse Models

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## Compound of Interest

Compound Name: SR9011 hydrochloride

CAS No.: 2070014-94-5

Cat. No.: B3049455

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These application notes provide a comprehensive overview of the use of **SR9011 hydrochloride**, a synthetic REV-ERB $\alpha$ / $\beta$  agonist, in mouse models. The information is intended to guide researchers in designing and conducting experiments to investigate the effects of SR9011 on circadian rhythm, metabolism, and other physiological processes.

## Introduction

SR9011 is a potent and specific synthetic agonist of the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$ .<sup>[1]</sup> These receptors are critical components of the core circadian clock machinery, playing a key role in regulating the expression of core clock genes.<sup>[1][2]</sup> By activating REV-ERB, SR9011 can modulate the circadian rhythm and influence various physiological processes, including metabolism, inflammation, and sleep-wake cycles.<sup>[3][4]</sup> This document outlines established dosages, administration protocols, and experimental methodologies for the use of SR9011 in mouse models.

## Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the effects of SR9011 in mice.

Table 1: SR9011 Dosage and Administration in Mouse Models

| Parameter                                     | Details   | Mouse Strain(s) | Reference       |
|---|---|-----------------|-----------------|
| Dosage  | 100 mg/kg   | C57BL/6, Balb/c | [4][5][6][7][8] |
| ED50 = 56 mg/kg (for decreased wheel running) | Not Specified   | [5][8]          |                 |
| ED50 = 67 mg/kg (for Srebf1 suppression)      | Not Specified   | [5][8]          |                 |
| ED50 = 61 mg/kg (for anxiolytic effect)       | Not Specified   | [9]             |                 |
| Administration Route                          | Intraperitoneal (i.p.) injection  | C57BL/6, Balb/c | [4][5][6][7][8] |
| Frequency                                     | Single dose   | C57BL/6         | [5][7][8]       |
| Twice daily (b.i.d.)                          | Balb/c, C57BL/6   | [4][5][6]       |                 |
| Vehicle                                       | Not specified in most public abstracts, but a solution of 10% DMSO in corn oil is a common vehicle for similar compounds. | -               | [7]             |

Table 2: Observed Effects of SR9011 in Mouse Models

| Effect                         | Dosage and Duration                    | Mouse Strain    | Key Findings   | Reference    |
|--------------------------------|--|-----------------|--|--------------|
| Circadian Behavior             | 100 mg/kg, single dose (at CT6)        | C57BL/6         | Loss of locomotor activity during the subsequent dark phase.[3][5][7][8]                               | [3][5][7][8] |
|                                | 100 mg/kg, single dose (in L:D cycle)  | C57BL/6         | 1-3 hour delay in the onset of nocturnal locomotor activity.[5]  | [5]          |
| Metabolism                     | 100 mg/kg, b.i.d. for 10-12 days       | Balb/c, C57BL/6 | Weight loss, decreased fat mass, no effect on food intake.[4][5][6]                                    | [4][5][6]    |
|                                | 100 mg/kg, b.i.d. for 10 days          | C57BL/6         | 5% increase in oxygen consumption (VO <sub>2</sub> ).[5][6]  | [5][6]       |
|                                | 100 mg/kg, b.i.d. for 10 days          | C57BL/6         | 15% decrease in movement.[5][6]  | [5][6]       |
| Gene Expression (Hypothalamus) | 100 mg/kg, single dose (at CT0 in D:D) | C57BL/6         | Enhanced amplitude of Per2 expression, suppressed Cry2 expression, phase shift in Bmal1 expression.[5] | [5]          |

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|                         |                                  |               |   |        |
|-------------------------|----------------------------------|---------------|---|--------|
| Gene Expression (Liver) | 100 mg/kg, single dose (at CT0)  | C57BL/6       | Altered expression of lipogenic genes (Srebf1, Fasn, Scd1).[5]                        | [5]    |
| Sleep                   | 100 mg/kg, single dose (at ZT6)  | Not Specified | Increased wakefulness for 2 hours post-injection, decreased SWS and REM sleep. [3][9] | [3][9] |
| Anxiety                 | Dose-dependent (ED50 = 61 mg/kg) | Not Specified | Anxiolytic effects observed in marble burying and elevated plus maze assays.[9]       | [9]    |

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## Experimental Protocols

### General Animal Husbandry

- Animals: Male C57BL/6 or Balb/c mice, 8-10 weeks of age, are commonly used.[5][7][8]
- Housing: Mice should be housed in a temperature- and humidity-controlled environment with ad libitum access to food and water.
- Light-Dark Cycle: For circadian rhythm studies, mice are typically maintained on a 12-hour light:12-hour dark (12h:12h L:D) cycle.[5][7][8] For experiments under constant conditions, mice can be transferred to constant darkness (D:D).[5][7][8]

### SR9011 Hydrochloride Preparation and Administration

- Preparation: **SR9011 hydrochloride** should be dissolved in an appropriate vehicle. While not always explicitly stated, a common vehicle for lipophilic compounds is a mixture of

DMSO and corn oil. A suggested formulation is 10% DMSO and 90% corn oil.[7] The solution should be prepared fresh before each experiment.

- Administration: Administer SR9011 via intraperitoneal (i.p.) injection at the desired dosage (e.g., 100 mg/kg). The injection volume should be appropriate for the mouse's weight (typically 5-10 ml/kg).

## Circadian Rhythm and Locomotor Activity Assessment

- Protocol:
  - Acclimate mice to individual cages equipped with running wheels for at least 7 days under a 12h:12h L:D cycle.
  - For constant darkness experiments, switch the lighting to D:D and allow mice to acclimate for at least 12 days.[5][7][8]
  - On the day of the experiment, inject mice with SR9011 or vehicle at the specified circadian time (CT) or zeitgeber time (ZT). For example, injection at CT6 is common to target the peak expression of REV-ERB $\alpha$ . [5][7][8]
  - Record wheel-running activity continuously using appropriate software.
  - Analyze the data for changes in total activity, period length, and phase shifts.

## Metabolic Studies using Comprehensive Laboratory Animal Monitoring System (CLAMS)

- Protocol:
  - Acclimate mice to the CLAMS cages for a sufficient period to obtain stable baseline readings.
  - Administer SR9011 or vehicle (e.g., 100 mg/kg, b.i.d.) for the duration of the study (e.g., 10 days).[5][6] Dosing at CT0 and CT12 is a common schedule for twice-daily administration.[4][5]

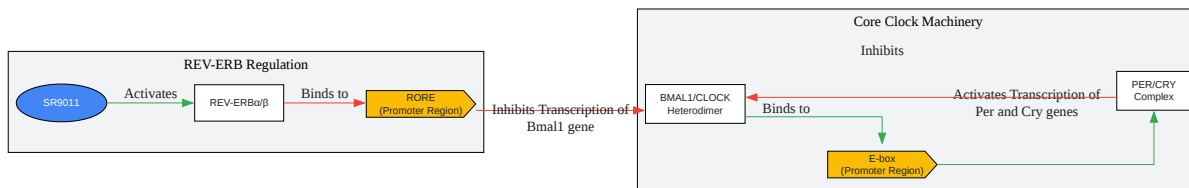
- Continuously monitor oxygen consumption (VO<sub>2</sub>), carbon dioxide production (VCO<sub>2</sub>), respiratory exchange ratio (RER), food and water intake, and locomotor activity.
- At the end of the study, assess body composition (fat mass and lean mass) using methods like DEXA.[6]

## Gene Expression Analysis

- Protocol:
  - Administer a single dose of SR9011 (e.g., 100 mg/kg, i.p.) or vehicle at a specific circadian time (e.g., CT0).[5][7][8]
  - Euthanize groups of mice at different time points after injection (e.g., CT0, CT6, CT12, CT18).[5][7][8]
  - Collect tissues of interest (e.g., hypothalamus, liver, skeletal muscle, white adipose tissue).[5]
  - Isolate RNA from the tissues and perform quantitative real-time PCR (qPCR) to analyze the expression levels of target genes (e.g., Per2, Cry2, Bmal1, Srebf1).[5]
  - Normalize the expression data to a stable housekeeping gene.

## Visualizations

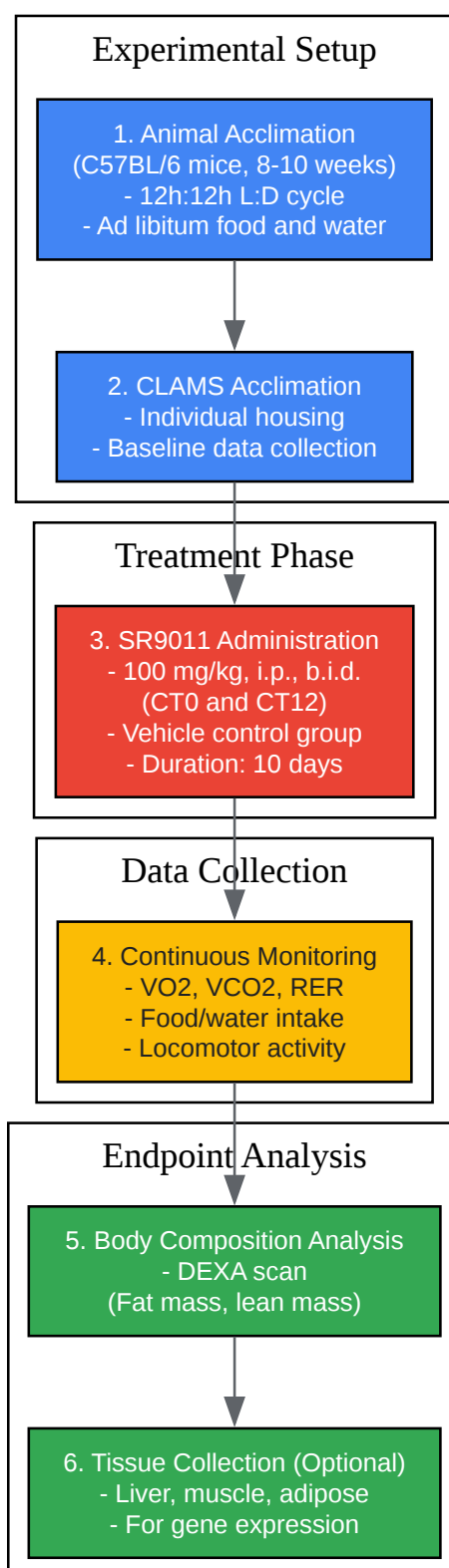
### Signaling Pathway of SR9011



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Caption: SR9011 activates REV-ERB $\alpha/\beta$ , which in turn represses the transcription of Bmal1, a key component of the core circadian clock.

## Experimental Workflow for Metabolic Studies



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Caption: A typical workflow for investigating the metabolic effects of SR9011 in mice using a Comprehensive Laboratory Animal Monitoring System (CLAMS).

## Safety and Toxicity

No overt toxicity was observed in mice treated with SR9011, as indicated by complete blood counts.[5] Additionally, SR9011 did not cause a decrease in strength in treated mice.[5] However, as with any experimental compound, appropriate safety precautions should be taken during handling and administration. Long-term toxicity studies have not been extensively reported in the reviewed literature.

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- To cite this document: BenchChem. [Application Notes and Protocols for SR9011 Hydrochloride in Mouse Models]. BenchChem, [2026]. [Online PDF]. Available at:

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